molecular formula C5H8BrN B3110643 5-Bromo-1,2,3,6-tetrahydro-pyridine CAS No. 1804129-00-7

5-Bromo-1,2,3,6-tetrahydro-pyridine

Cat. No. B3110643
CAS RN: 1804129-00-7
M. Wt: 162.03
InChI Key: JPADVFNGNAIZMA-UHFFFAOYSA-N
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Description

“5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride” is a chemical compound with the CAS Number: 1803581-46-5 . It has a molecular weight of 198.49 . The compound is an off-white solid .


Synthesis Analysis

While specific synthesis methods for “5-Bromo-1,2,3,6-tetrahydro-pyridine” were not found, there are related studies on the synthesis of similar compounds. For instance, a study on the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors and another on the synthesis of novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds could provide insights into potential synthesis methods.


Physical And Chemical Properties Analysis

“5-Bromo-1,2,3,6-tetrahydro-pyridine hydrochloride” is an off-white solid . It has a molecular weight of 198.49 .

Scientific Research Applications

Spectroscopic and Optical Studies

5-Bromo derivatives of pyridine, such as 5-Bromo-2-(trifluoromethyl)pyridine, have been characterized using spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies, along with density functional theory (DFT) calculations, provide insights into the geometric structure, vibrational frequencies, and chemical shifts of these compounds. Such research is crucial for understanding the fundamental properties of these substances, which can have implications in various scientific fields including materials science and chemistry (H. Vural & M. Kara, 2017).

Synthesis and Biological Activity

The synthesis of novel pyridine-based derivatives through processes like the Suzuki cross-coupling reaction has been explored. These derivatives demonstrate potential biological activities, such as anti-thrombolytic and biofilm inhibition. For instance, some compounds show significant activity against Escherichia coli, highlighting their potential in pharmaceutical and biological applications (Gulraiz Ahmad et al., 2017).

Photophysical Properties

Research into heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including derivatives of 5-bromo-2-(1 H-tetrazol-5-yl)pyridine, has revealed a range of redox and emission properties. This research is significant for developing new materials with specific photophysical characteristics, useful in fields like organic light-emitting devices (S. Stagni et al., 2008).

Future Directions

While specific future directions for “5-Bromo-1,2,3,6-tetrahydro-pyridine” were not found, research on similar compounds suggests potential areas of interest. For example, the synthesis and biological applications of 1,5-naphthyridines have been explored due to their significant importance in the field of medicinal chemistry .

properties

IUPAC Name

5-bromo-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN/c6-5-2-1-3-7-4-5/h2,7H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPADVFNGNAIZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2,3,6-tetrahydropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,2,3,6-tetrahydro-pyridine
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5-Bromo-1,2,3,6-tetrahydro-pyridine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5-Bromo-1,2,3,6-tetrahydro-pyridine

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